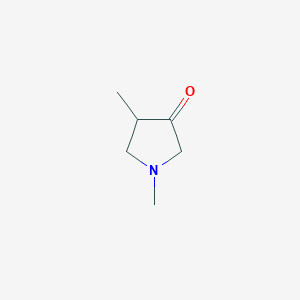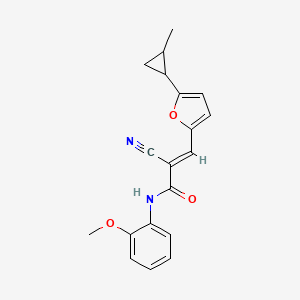![molecular formula C18H14N2O4S B2808225 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide CAS No. 397277-44-0](/img/structure/B2808225.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a benzodioxole ring fused to a thiazole ring, with a methoxybenzamide moiety attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a 2-aminothiazole and a benzodioxole derivative. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group is introduced through an amide coupling reaction. This step involves the reaction of the thiazole intermediate with 4-methoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methylbenzamide
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-ethoxybenzamide
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound for medicinal chemistry and biological research.
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBVWIODOOPKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)

![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)
![1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808152.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)



![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)

![1-(2-methoxyethyl)-3-methyl-3-[4-(methylsulfanyl)butan-2-yl]urea](/img/structure/B2808163.png)

![2-[4-(4-methanesulfonylbenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2808165.png)
